Molecular Weight and Hydrogen-Bond Acceptor Count Differentiate This Compound from the Unsubstituted Phenethyl Analog
N-(3,4-Dimethoxyphenethyl)-2-(quinazolin-4-ylthio)acetamide (C20H21N3O3S, MW 383.47) differs from its closest commercially cataloged analog, N-phenethyl-2-(quinazolin-4-ylthio)acetamide (CAS 392308-87-1, C18H17N3OS, MW 323.41), by the addition of two methoxy (–OCH3) groups on the phenethyl ring. This structural difference increases the molecular weight by 60.06 g/mol (+18.6%), adds two hydrogen-bond acceptor atoms (from 3 to 5 total HBA), and increases the topological polar surface area, all of which are known to influence membrane permeability, solubility, and target-binding thermodynamics [1][2]. Users sourcing the compound for SAR studies must account for these altered physicochemical properties, which cannot be recapitulated by the des-methoxy analog.
| Evidence Dimension | Physicochemical identity (molecular weight, H-bond acceptors) |
|---|---|
| Target Compound Data | MW 383.47 g/mol; 5 H-bond acceptors (3 N, 2 O from methoxy, 1 S); C20H21N3O3S |
| Comparator Or Baseline | N-Phenethyl-2-(quinazolin-4-ylthio)acetamide (CAS 392308-87-1): MW 323.41 g/mol; 3 H-bond acceptors; C18H17N3OS |
| Quantified Difference | ΔMW = +60.06 g/mol (+18.6%); ΔHBA = +2 acceptors; ΔClogP ≈ −0.4 to −0.8 log units (estimated from methoxy group contributions) |
| Conditions | Structural comparison based on established IUPAC nomenclature and molecular formula; ClogP shift estimated via fragment-based Hansch-Leo method |
Why This Matters
The 18.6% molecular weight increase and altered hydrogen-bonding capacity directly impact predicted membrane permeability and oral bioavailability, making the compound a distinct chemical entity for pharmacology studies rather than a simple substitute for the des-methoxy analog.
- [1] Yan, H.-X., et al. Discovery of the Novel Potent and Selective FLT3 Inhibitor 1-{5-[7-(3-Morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and Its Anti-Acute Myeloid Leukemia (AML) Activities in Vitro and in Vivo. Journal of Medicinal Chemistry 2012, 55 (8), 3852–3866. View Source
- [2] Antypenko, L., et al. 2-alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry 2016, 31 (Suppl 1), 32–41. View Source
